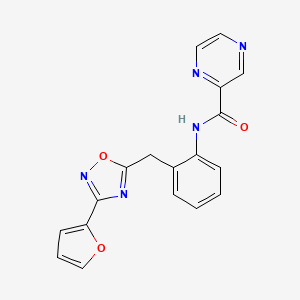

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and the use of reagents such as CH3COOH in ethanol . Another method includes the condensation of hydrazides with various substituted acetophenones, followed by cyclization with reagents like phosphorous oxychloride to form oxadiazolyl derivatives . These methods suggest that the synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)pyrazine-2-carboxamide could involve similar cyclization and condensation reactions, utilizing specific reagents to introduce the pyrazine-2-carboxamide moiety.

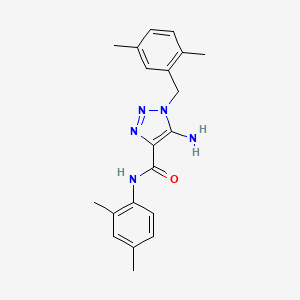

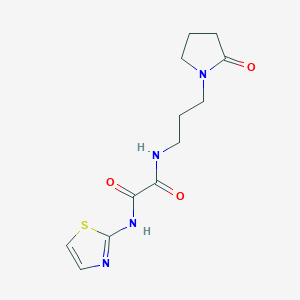

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of multiple rings, including furan, pyrazole, and oxadiazole, which are confirmed by spectral data such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques would also be applicable in determining the structure of this compound, ensuring the correct assembly of the molecule and the presence of the intended functional groups.

Chemical Reactions Analysis

The related compounds exhibit reactivity that allows for further functionalization or transformation into other heterocyclic compounds. For instance, amino esters derived from these compounds can react with ethanolamine to form hydroxyethyl carboxamide derivatives or with hydrazine to yield amino carbohydrazides . These reactions indicate that this compound could also undergo similar reactions, potentially leading to new compounds with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically elucidated through elemental analysis and spectral data . These analyses confirm the purity and the identity of the compounds. The antibacterial activity is often evaluated in vitro using methods like the microdilution method to determine the minimum inhibitory concentration (MIC) against various bacterial strains . The related compounds have shown promising antibacterial activities, suggesting that this compound could also possess similar properties, which would need to be evaluated through pharmacological studies.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- This compound is part of a class of compounds involved in the synthesis and spectroscopic analysis, including FT-IR and NMR, to understand its chemical reactivity and structural characteristics. The study on similar oxadiazole derivatives highlights their nonlinear optical (NLO) properties and the potential for chemical stability analysis through HOMO and LUMO energies. These properties suggest applications in materials science and as precursors for further chemical modifications (El-Azab et al., 2018).

Molecular Docking and Pharmacological Potential

- Molecular docking studies have indicated that similar oxadiazole derivatives exhibit promising interactions with biological targets. For instance, docking against the Pterindeaminase inhibitor asricin A suggests these compounds could be developed as anti-cancer drugs. This application is significant in drug discovery, where the compound's interaction with specific proteins can lead to the development of new therapeutic agents (El-Azab et al., 2018).

Antibacterial and Antitubercular Activity

- The derivatives of the mentioned compound have been found to possess antibacterial and antitubercular activities. In particular, studies have shown that these compounds can be more potent than standard treatments like streptomycin and pyrazinamide against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis and other bacterial infections (El-Azab et al., 2018).

Direcciones Futuras

Given the diverse biological activities of pyrazine-based drugs, there has been a rise in investigations of pyrazine-containing candidates . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various studies will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propiedades

IUPAC Name |

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O3/c24-18(14-11-19-7-8-20-14)21-13-5-2-1-4-12(13)10-16-22-17(23-26-16)15-6-3-9-25-15/h1-9,11H,10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGVSVRFRWWDPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2503160.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2503165.png)

![4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2503166.png)

![2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2503167.png)

![(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid](/img/structure/B2503170.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2503174.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2503175.png)

![(4-Chlorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2503177.png)

![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2503180.png)